Butyl ethyl disulfide
Overview
Description
Butyl ethyl disulfide is an organic compound characterized by the presence of a disulfide bond between a butyl group and an ethyl group This compound falls under the category of organosulfur compounds, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl ethyl disulfide can be synthesized through the reaction of butyl thiol and ethyl thiol in the presence of an oxidizing agent. The general reaction involves the oxidation of the thiol groups to form the disulfide bond:
2RSH+Oxidizing Agent→RSSR+Reduced Agent
In this case, R represents the butyl and ethyl groups.
Industrial Production Methods: Industrial production of this compound typically involves the use of molecular oxygen or hydrogen peroxide as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the efficient formation of the disulfide bond. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as lithium aluminum hydride.
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Disulfides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Butyl ethyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and protein folding.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of butyl ethyl disulfide involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in various biochemical processes. In biological systems, disulfides play a crucial role in maintaining the structural integrity of proteins by forming disulfide bridges. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
- Butyl methyl disulfide
- Ethyl methyl disulfide
- Dipropyl disulfide
Comparison: Butyl ethyl disulfide is unique due to the specific combination of butyl and ethyl groups, which imparts distinct chemical properties. Compared to other disulfides, it may exhibit different reactivity patterns and stability. For instance, the steric effects of the butyl group can influence the compound’s behavior in substitution reactions, making it more or less reactive compared to other disulfides with smaller or larger alkyl groups.
Properties
IUPAC Name |
1-(ethyldisulfanyl)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYJAENSRLNDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213901 | |
Record name | Butyl ethyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless or pale yellow liquid; Sulfureous aroma | |
Record name | Butyl ethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
Record name | Butyl ethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.954-0.964 (20°) | |
Record name | Butyl ethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1685/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63986-03-8 | |
Record name | Butyl ethyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63986-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl ethyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063986038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl ethyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTYL ETHYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547878JR6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butyl ethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032180 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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